molecular formula C9H6BrClO B8508577 2-Bromo-5-chloroindan-1-one

2-Bromo-5-chloroindan-1-one

Cat. No.: B8508577
M. Wt: 245.50 g/mol
InChI Key: XNTGHLJYUJLXQE-UHFFFAOYSA-N
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Description

2-Bromo-5-chloroindan-1-one is a halogenated indanone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 2 and 5, respectively. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in pharmaceutical chemistry. Its bromine atom at the 2-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the chlorine at position 5 contributes to steric and electronic modulation of the aromatic system. Evidence from patent literature highlights its role in synthesizing sulfonamide and sulfone derivatives with anorectic (appetite-suppressing) properties .

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

2-bromo-5-chloro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6BrClO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2

InChI Key

XNTGHLJYUJLXQE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 2-bromo-5-chloroindan-1-one can be contextualized by comparing it to analogous indanone derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity

  • This compound vs. 5-Chloroindan-1-one: The absence of bromine in 5-chloroindan-1-one reduces its utility in nucleophilic substitution reactions. For example, this compound reacts efficiently with thiobenzamide derivatives to form thiazole-fused indenones (e.g., in Example 1 of ), whereas 5-chloroindan-1-one lacks the bromine necessary for such transformations .
  • This compound vs. 5-Chloro-2-methylsulfanylindan-1-one :
    Replacing bromine with a methylsulfanyl group (as in ) significantly alters reactivity. The methylsulfanyl derivative is synthesized via a nucleophilic substitution of this compound with sodium thiomethoxide, yielding a compound with reduced electrophilicity but enhanced stability (melting point: 90°C) .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Reactivity
This compound Br (C2), Cl (C5) Not reported High electrophilicity; versatile intermediate
5-Chloroindan-1-one Cl (C5) Not reported Limited substitution reactivity
5-Chloro-2-methylsulfanylindan-1-one SCH₃ (C2), Cl (C5) 90 Stable; used in further sulfonation reactions
4-Chloro-N-[4-(6-chloro-3a-hydroxy-8,8a-dihydro-3aH-indeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide Complex sulfonamide 116 Bioactive (anorectic action)

Data sourced from Examples 1–2 () and .

Key Research Findings

Reactivity Hierarchy : Bromine at C2 confers superior leaving-group capacity compared to methylsulfanyl or hydrogen, enabling diverse functionalization.

Biological Activity: Derivatives of this compound, such as sulfonamides, demonstrate significant anorectic effects in preclinical studies, with efficacy linked to the indenothiazole core .

Stability Trade-offs : Methylsulfanyl-substituted analogs exhibit higher thermal stability (e.g., melting point 90°C) but require additional steps for bioactivation .

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